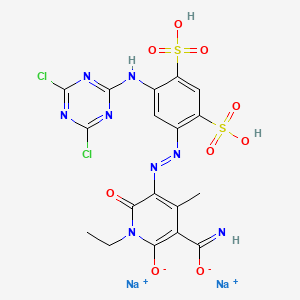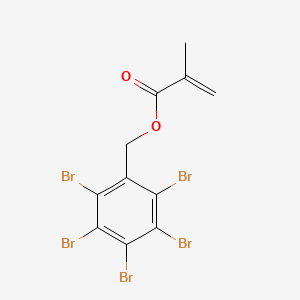
Pentabromobenzyl methacrylate
Übersicht
Beschreibung
Pentabromobenzyl methacrylate is a chemical compound with the empirical formula C11H7Br5O2 and a molecular weight of 570.69 . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
This compound can form copolymers with styrene . The polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(=C)C(=O)OCc1c(Br)c(Br)c(Br)c(Br)c1Br . This indicates that the molecule consists of a methacrylate group attached to a pentabromobenzyl group. Chemical Reactions Analysis
The chemical reactions involving this compound are primarily polymerization reactions. It can form copolymers with styrene . The polymerization of this monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 143-150 °C . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
Pentabromobenzyl methacrylate (PBMA) has been studied for its potential in optoelectronics. A high refractive index polymer [poly(this compound-co-glycidyl methacrylate)] was investigated to determine its optical and electrical performance, which is crucial for optoelectronic applications. The study involved examining the UV characteristics and calculating the optical band gap energy, as well as analyzing the electrical parameters like barrier height, ideality factor, and reverse saturation current (Çavuş et al., 2014).
Polymer Synthesis and Blending
PBMA has been explored in the synthesis of various copolymers and their blends. Styrene–pentabromobenzyl acrylate (S–PBBA) and methyl methacrylate–pentabromobenzyl acrylate (MMA–PBBA) copolymers were synthesized and studied for their phase behavior in blends with different polymers. The miscibility of these copolymers with other materials like polystyrene, poly(methyl methacrylate), and polycarbonate was examined, highlighting its potential in the creation of diverse polymeric materials (Merfeld et al., 2000).
Flame Retardancy Studies
The use of PBMA in flame retardancy has been a topic of research. One study reported the synthesis of PBMA using toluene, followed by bromination and esterification processes. The resulting product was then polymerized, showcasing the material's potential as a flame retardant (Gao Cun-sheng, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
Pentabromobenzyl methacrylate is primarily used in the field of optoelectronics . It is a monomer that is used to create high refractive index polymers for optical waveguides . The primary targets of this compound are therefore the materials used in the construction of these waveguides.
Mode of Action
The compound interacts with its targets by undergoing polymerization. This process involves the formation of copolymers with other substances, such as styrene . The resulting changes include the creation of flame retardant nano/micro-sized particles .
Result of Action
The primary result of this compound’s action is the formation of high refractive index polymers. These polymers are used in the construction of optical waveguides, which are structures that guide light from one point to another . The compound can also yield flame retardant nano/micro-sized particles when polymerized in methyl ethyl ketone .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polymerization process can be affected by the presence of other substances, such as styrene . Additionally, the compound’s efficacy and stability can be influenced by storage conditions. It is typically stored at temperatures of 2-8°C .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentabromophenyl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br5O2/c1-4(2)11(17)18-3-5-6(12)8(14)10(16)9(15)7(5)13/h1,3H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCKBPDVTNESEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60631-75-6 | |
| Record name | Pentabromobenzyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)
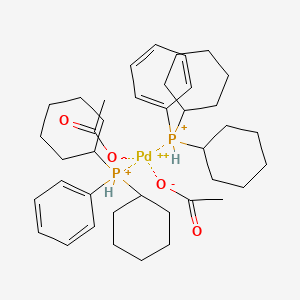
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene](/img/structure/B3183015.png)
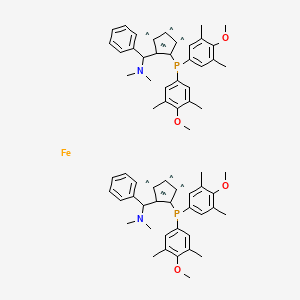
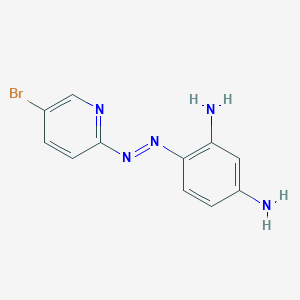
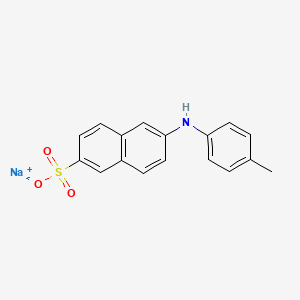

![2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B3183044.png)
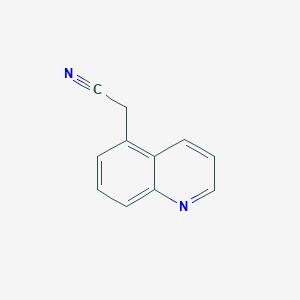

![6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)


